![molecular formula C14H13ClN2O3 B2866637 N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide CAS No. 2411242-27-6](/img/structure/B2866637.png)
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide, also known as XAV-939, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It has been found to have potential therapeutic applications in treating cancer, neurodegenerative diseases, and other disorders. In
Aplicaciones Científicas De Investigación
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells by blocking the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy.
In addition to cancer, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the accumulation of beta-amyloid and tau proteins, which are known to play a key role in the development of Alzheimer's disease.
Mecanismo De Acción
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide works by inhibiting the activity of the enzyme tankyrase, which is involved in the regulation of the Wnt/β-catenin signaling pathway. By blocking the activity of tankyrase, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide prevents the degradation of the protein Axin, which in turn leads to the inhibition of the Wnt/β-catenin signaling pathway. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been found to inhibit the expression of several genes that are involved in cell proliferation, survival, and invasion. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative diseases, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been found to inhibit the accumulation of beta-amyloid and tau proteins, which are known to play a key role in the development of Alzheimer's disease. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. Another advantage is that it has been extensively studied and has a well-established mechanism of action.
One limitation of using N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide in lab experiments is that it is not specific to the Wnt/β-catenin signaling pathway and can inhibit other pathways as well. This can lead to off-target effects and make it difficult to interpret the results of experiments. Another limitation is that N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide. One direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to develop more specific inhibitors of the Wnt/β-catenin signaling pathway that do not have off-target effects. Finally, future research could focus on improving the solubility of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide and developing more effective delivery methods for its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide is a small molecule inhibitor of the Wnt/β-catenin signaling pathway that has potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders. Its mechanism of action involves the inhibition of the enzyme tankyrase, which leads to the inhibition of cancer cell growth and proliferation, as well as the inhibition of beta-amyloid and tau protein accumulation in neurodegenerative diseases. While N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has several advantages for use in lab experiments, it also has limitations and future research could focus on developing more specific inhibitors and improving its solubility and delivery methods.
Métodos De Síntesis
The synthesis of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide involves several steps. The first step is the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form the intermediate 5-(4-chlorophenyl)-4-methyl-2-oxazolidinone. This intermediate is then reacted with ethyl chloroformate to form the oxirane ring, followed by treatment with ammonia to form the final product, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide.
Propiedades
IUPAC Name |
N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-13(9-2-4-10(15)5-3-9)20-12(17-8)6-16-14(18)11-7-19-11/h2-5,11H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRQSQNDJFEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC(=O)C2CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

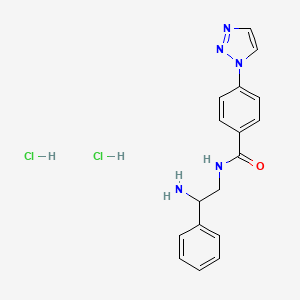
![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)


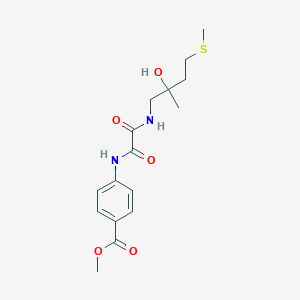

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)
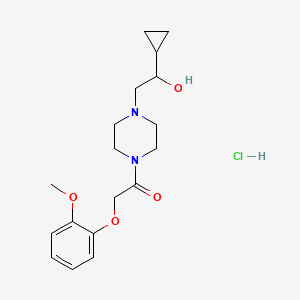
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)
![N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)
![1-(2-Ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2866572.png)
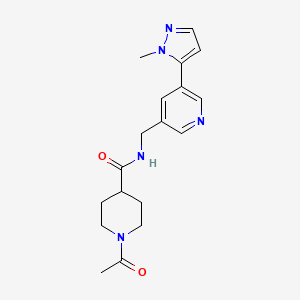
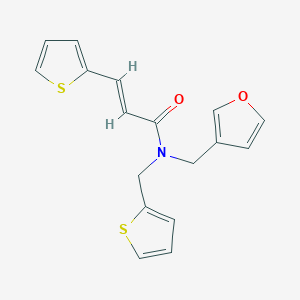
![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)